molecular formula C9H11ClO3 B3050541 5-Chloro-1,2,3-trimethoxybenzene CAS No. 2675-80-1

5-Chloro-1,2,3-trimethoxybenzene

Cat. No.: B3050541
CAS No.: 2675-80-1
M. Wt: 202.63 g/mol
InChI Key: LIHWMLGRCUKVLB-UHFFFAOYSA-N
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Description

5-Chloro-1,2,3-trimethoxybenzene is a derivative of 1,3,5-trimethoxybenzene . It has a molecular weight of 172.61 and its linear formula is ClC6H3(OCH3)2 .


Synthesis Analysis

The synthesis of 1,2,3-trimethoxybenzene involves the use of pyrogallic acid (pyrogallol), water, and tetrabutyl ammonia bromide in a reaction still. Dimethyl sulfate and industrial liquid alkali are added dropwise, and the temperature is lowered to 20°C for crystallization .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of 1,3,5-trimethoxybenzene, with the addition of a chlorine atom .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it can react with aliphatic activated methylene ketones and esters in the presence of a base to give substitution products . It can also serve as a quencher of free chlorine and free bromine .


Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point of 34-36°C . It’s closely related to 1,3,5-trimethoxybenzene, which is a colorless to beige solid with a melting point of 50-53°C and a boiling point of 255°C .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Mescaline and Other Derivatives

    The tricarbonyl(η6-1,2,3-trimethoxybenzene)chromium complex, related to 5-Chloro-1,2,3-trimethoxybenzene, can be used for the synthesis of mescaline. This complex allows for the preparation of 1,2,3-trimethoxy-5-substituted derivatives, which are precursors of natural products (Rose-Munch et al., 2000).

  • Preparation of Nitrocombretastatins

    Derivatives of this compound, such as (Z)-5-(4-Methoxy-3-nitrostyryl)-1,2,3-trimethoxybenzene, serve as key intermediates for the preparation of anticancer agents like aminocombretastatins (Gerova et al., 2016).

Chemical Property Studies

  • Influence of Biofield Energy Treatment

    A study explored the influence of biofield energy treatment on the physical, thermal, and spectral properties of 1,2,3-trimethoxybenzene, showing significant changes in these properties. These findings suggest potential applications in modifying the properties of chemical compounds (Trivedi et al., 2015).

  • Electrochemical Oxidation Studies

    The electrochemical oxidation of 1,3,5-trimethoxybenzene, closely related to this compound, at various electrodes has been studied, providing insights into the degradation process and potential environmental applications (Hamza et al., 2011).

Reactivity and Interaction Studies

  • Reactivity with Free Chlorine Constituents

    Research on the reactivity of free chlorine constituents towards aromatic ethers, including 1,3,5-trimethoxybenzene, has been conducted. This work is crucial for understanding disinfection byproduct formation and control in water treatment processes (Sivey et al., 2012).

  • Isotopic Abundance Ratio Analysis

    A study examined the effect of biofield energy treatment on the isotopic abundance ratios in 1,2,3-trimethoxybenzene. Such research can contribute to the development of new chemicals and pharmaceuticals, particularly in understanding reaction mechanisms and enzymatic processes (Trivedi et al., 2016).

Safety and Hazards

5-Chloro-1,2,3-trimethoxybenzene is considered hazardous. It may cause skin, eye, and respiratory tract irritation. It’s harmful if swallowed and containers may explode when heated .

Properties

IUPAC Name

5-chloro-1,2,3-trimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3/c1-11-7-4-6(10)5-8(12-2)9(7)13-3/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFLDXPYPAKRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2675-80-1
Record name 5-Chloro-1,2,3-trimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2675-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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